molecular formula C13H14N4 B2479468 2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine CAS No. 2195940-60-2

2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No. B2479468
CAS RN: 2195940-60-2
M. Wt: 226.283
InChI Key: XOEQMVYUVAPOCM-UHFFFAOYSA-N
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Description

“2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidinamines . Pyrimidinamines are known for their wide range of pharmacological activities and are often used in the design of medicinal chemistry .


Synthesis Analysis

The synthesis of similar pyrimidinamine derivatives involves various chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated . Another study reported the synthesis of new pyrido[2,3-d]pyrimidine and its glycosyl amino derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The pyrimidine moiety is a key component of this compound and is known to exhibit diverse types of biological and pharmaceutical activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidinamine derivatives can be complex. For example, one study reported a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .

properties

IUPAC Name

2-cyclopropyl-N-(3-methylpyridin-2-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-3-2-7-14-12(9)16-11-6-8-15-13(17-11)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEQMVYUVAPOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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